molecular formula C20H21FN2O4S B4891551 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline

1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B4891551
M. Wt: 404.5 g/mol
InChI Key: PQVQYKNVVBWFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline, also known as FHQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. FHQ belongs to the class of quinoline derivatives that have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline exerts its biological activity by inhibiting the activity of certain enzymes involved in key cellular processes. For example, 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to possess a wide range of biochemical and physiological effects. In addition to its antitumor activity, 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to possess anti-inflammatory and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes involved in key cellular processes, such as topoisomerase II.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline for lab experiments is its potent biological activity against a wide range of cancer cell lines. This makes 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline. One area of research is the development of more efficient synthesis methods for 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline. Another area of research is the identification of the precise mechanism of action of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline, including its interactions with key enzymes and cellular pathways. Additionally, there is a need for further research on the potential use of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline in combination with other anticancer agents to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 4-fluoro-3-nitrobenzoic acid with morpholine and thionyl chloride to obtain 4-fluoro-3-(4-morpholinylsulfonyl)benzoic acid. This intermediate is then reacted with cyclohexanone to obtain the final product, 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. It has been suggested that 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c21-17-8-7-16(14-19(17)28(25,26)22-10-12-27-13-11-22)20(24)23-9-3-5-15-4-1-2-6-18(15)23/h1-2,4,6-8,14H,3,5,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVQYKNVVBWFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=C(C=C3)F)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-quinolin-1-yl-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)methanone

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